molecular formula C13H21NO4 B595716 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid CAS No. 1251002-42-2

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid

Cat. No. B595716
M. Wt: 255.314
InChI Key: QLUYLNWFJLLXOV-UHFFFAOYSA-N
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Description

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is a chemical compound with the CAS Number: 1251002-42-2 . It has a molecular weight of 255.31 . The IUPAC name for this compound is 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid .


Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 19 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is an oil at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases.

Scientific Research Applications

1. Synthetic Chemistry and Drug Design

Compounds related to 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid have been explored for their potential in synthetic chemistry and drug design due to their conformational rigidity and ability to mimic biologically active molecules. For instance, stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, which are analogues of glutamic acid, have been synthesized to mimic glutamate in restricted conformations. These compounds are considered for use in systematic searches for biologically active compounds, highlighting their potential in mechanistic studies and drug discovery (Chernykh et al., 2014).

2. Catalysis and Mechanistic Insights

The use of spirocyclic compounds in catalysis has been demonstrated through the study of manganese-catalyzed C(sp3)–H functionalization. This research reveals complex mechanistic scenarios involving cationic intermediates and multiple pathways following initial hydrogen atom transfer-based C–H bond cleavage steps. Such studies provide valuable insights into the chemoselectivity of oxidation reactions and expand the toolbox for C–H bond oxygenations, demonstrating the applicability of spirocyclic scaffolds in elucidating reaction mechanisms (Galeotti et al., 2022).

3. Biochemistry and Drug Design

In the realm of biochemistry and drug design, the synthesis of novel spirocyclic β-lactams from natural proline showcases the application of these compounds in creating sterically constrained amino acids. Such compounds are added to the repertoire of amino acids used in chemistry, biochemistry, and drug design, underscoring their utility in creating novel biochemical tools and potential therapeutic agents (Sharada et al., 2014).

4. Heterocyclic Chemistry

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid demonstrates the utility of spirocyclic compounds in heterocyclic chemistry. These novel amino acids contribute to the family of sterically constrained amino acids, emphasizing their importance in the development of new chemical entities for research and therapeutic applications (Radchenko et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The specific hazard statements and precautionary statements are not provided in the search results. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-5-4-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUYLNWFJLLXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid

CAS RN

1251002-42-2
Record name 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid
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